Dimethylolurea
Overview
Description
Dimethylolurea (DMU) is a urea derivative used as an intermediate in organic synthesis . It is a colorless crystalline powder with little toxicity . DMU is used for the synthesis of caffeine, theophylline, pharmachemicals, textile aids, herbicides, and others . In the textile processing industry, DMU is used as an intermediate for the production of formaldehyde-free easy-care finishing agents for textiles .
Synthesis Analysis
The reaction of urea with formaldehyde results in the synthesis of methylol urea via a methylation reaction . One mole of urea reacts with two moles of formaldehyde to produce DMU . The production of DMU is through the condensation of formaldehyde with ethylene urea .Molecular Structure Analysis
The molecular formula of DMU is C3H8N2O3 . The molecular weight is 120.11 . The InChI key is QUBQYFYWUJJAAK-UHFFFAOYSA-N .Chemical Reactions Analysis
DMU is susceptible to polymerization through subsequent condensation reactions that form a polycondensate . The loss of water during the condensation reaction leads to the formation of unstable methylene–ether (–CH2–O–CH2–) bridges from which formaldehyde is eliminated when methylene–ether bridges are rearranged to form methylene (–CH2–) bridges .Physical And Chemical Properties Analysis
DMU is a white crystal powder . It has a density of 1.34 , a melting point of 125°C (dec.) (lit.) , a boiling point of 224.08°C (rough estimate) , and a solubility of 150 g/L . The vapor pressure is 2.39E-05mmHg at 25°C .Scientific Research Applications
Polymer Synthesis and Antimalarial Activity
Dimethylolurea has been identified as a key component in the synthesis of biologically active polymers, particularly in combination with sulfonamides and sulfones, leading to oligomeric condensation products with significant antimalarial activity. This demonstrates dimethylolurea's potential in the development of new antimalarial drugs, highlighting its importance beyond traditional applications. The preparation and characterization of these dimethylolurea-based polymers offer insights into their potential use in medical applications, especially in malaria treatment, showcasing the versatility and impact of dimethylolurea in scientific research and drug development (Dombroski & Donaruma, 1971).
Radical Scavenging and Cellular Protection
Research has also uncovered dimethylolurea's role as a hydroxyl radical scavenger, providing protection for insulin-secreting cells from the damaging effects of alloxan and dihydroxyfumarate. This property of dimethylolurea suggests its potential in safeguarding cells against oxidative stress, further extending its application in scientific research to the protection of biological cells. The ability of dimethylolurea to mitigate the inhibition of insulin release caused by these agents underlines its significance in studies related to diabetes and cellular protection mechanisms (Fischer & Hamburger, 1980).
Co-Condensation Reactions in Polymer Chemistry
The influence of pH on melamine-dimethylolurea-formaldehyde co-condensation reactions has been investigated, offering valuable insights into the synthesis of polymers and the role of dimethylolurea in these processes. By examining the products of these reactions under different pH conditions, researchers have highlighted the importance of dimethylolurea in the formation of co-condensed methylene linkages, indicating its utility in creating specific polymer structures. This research not only elucidates the chemical behavior of dimethylolurea in polymer synthesis but also contributes to the broader understanding of material science and engineering (Cao et al., 2017).
Safety And Hazards
properties
IUPAC Name |
1,3-bis(hydroxymethyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O3/c6-1-4-3(8)5-2-7/h6-7H,1-2H2,(H2,4,5,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBQYFYWUJJAAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(NC(=O)NCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28301-26-0 | |
Record name | Urea, N,N′-bis(hydroxymethyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28301-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID6025141 | |
Record name | 1,3-Dimethylolurea | |
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URL | https://comptox.epa.gov/dashboard/DTXSID6025141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Urea, N,N'-bis(hydroxymethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Vapor Pressure |
0.00000399 [mmHg] | |
Record name | Dimethylol urea | |
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URL | https://haz-map.com/Agents/1347 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Dimethylolurea | |
CAS RN |
140-95-4 | |
Record name | Dimethylolurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxymethurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140954 | |
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Record name | Dimethylolurea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41819 | |
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Record name | Urea, N,N'-bis(hydroxymethyl)- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Dimethylolurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6025141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-bis(hydroxymethyl)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.950 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | OXYMETHUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N68H97CAWG | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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